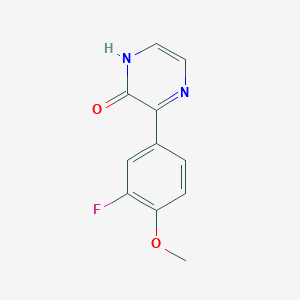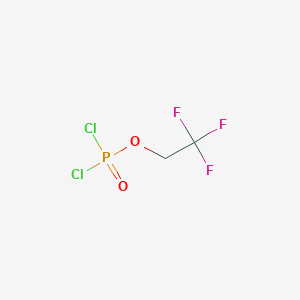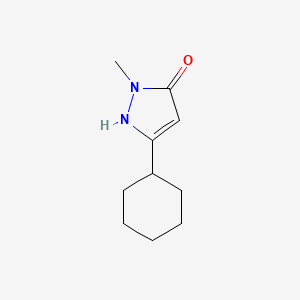
3-(tert-Butoxy)-4-isopropyltoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butoxy)-4-isopropyltoluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butoxy group and an isopropyl group attached to a toluene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-4-isopropyltoluene typically involves the alkylation of toluene derivatives. One common method is the Friedel-Crafts alkylation, where toluene is reacted with tert-butyl alcohol and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
3-(tert-Butoxy)-4-isopropyltoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tert-butoxybenzyl alcohol or ketones.
Reduction: Formation of hydrocarbons such as tert-butylbenzene.
Substitution: Formation of halogenated derivatives like 3-(tert-butoxy)-4-isopropylbromotoluene.
科学的研究の応用
3-(tert-Butoxy)-4-isopropyltoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(tert-Butoxy)-4-isopropyltoluene involves its interaction with various molecular targets. The tert-butoxy group can undergo hydrolysis under acidic conditions, releasing tert-butyl alcohol and forming a reactive intermediate. This intermediate can then participate in further chemical reactions, such as nucleophilic substitution or electrophilic addition, depending on the reaction conditions .
類似化合物との比較
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the isopropyl group.
Isopropylbenzene (Cumene): Similar structure but lacks the tert-butoxy group.
tert-Butyl toluene: Similar structure but lacks the isopropyl group.
Uniqueness
3-(tert-Butoxy)-4-isopropyltoluene is unique due to the presence of both tert-butoxy and isopropyl groups on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
特性
分子式 |
C14H22O |
|---|---|
分子量 |
206.32 g/mol |
IUPAC名 |
4-methyl-2-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylbenzene |
InChI |
InChI=1S/C14H22O/c1-10(2)12-8-7-11(3)9-13(12)15-14(4,5)6/h7-10H,1-6H3 |
InChIキー |
HFHSHFJHABRKEP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



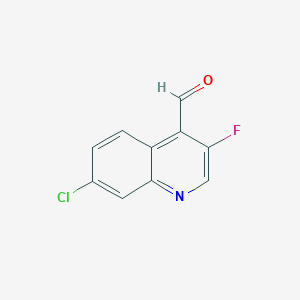
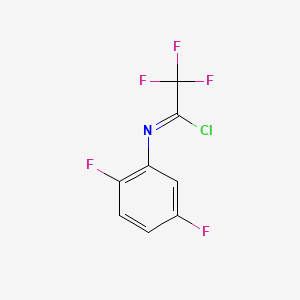
![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)

![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]trimethylsilane](/img/structure/B13689018.png)
